tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate
CAS No.: 1485654-39-4
Cat. No.: VC16177399
Molecular Formula: C6H10Li4O10P2
Molecular Weight: 332.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1485654-39-4 |
|---|---|
| Molecular Formula | C6H10Li4O10P2 |
| Molecular Weight | 332.0 g/mol |
| IUPAC Name | tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate |
| Standard InChI | InChI=1S/C6H14O10P2.4Li/c1-6(9,4-5(7)8)2-3-15-18(13,14)16-17(10,11)12;;;;/h9H,2-4H2,1H3,(H,7,8)(H,13,14)(H2,10,11,12);;;;/q;4*+1/p-4/t6-;;;;/m1..../s1 |
| Standard InChI Key | GFIXUUFXTAPBAD-CZNRRTBNSA-J |
| Isomeric SMILES | [Li+].[Li+].[Li+].[Li+].C[C@@](CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |
| Canonical SMILES | [Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula, C₆H₁₀Li₄O₁₀P₂, reflects its tetralithium coordination and dual phosphonate groups. The IUPAC name, tetralithium;3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate, underscores its stereochemical configuration (3R) and functional group arrangement. Key structural features include:
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A pentanoate backbone with a hydroxyl group at the 3-position.
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A methyl substituent adjacent to the hydroxyl group.
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Two phosphonate groups linked via an oxygen bridge.
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Four lithium counterions balancing the negative charges.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 332.0 g/mol |
| CAS Registry Number | 108869-00-7 |
| Solubility | Likely hydrophilic due to lithium and phosphonate groups |
| Stability | Expected to hydrolyze under acidic or alkaline conditions |
The compound’s Canonical SMILES ([Li+].[Li+].[Li+].[Li+].CC(CCOP(=O)([O-])OP(=O)([O-])[O-])(CC(=O)[O-])O) reveals its branched structure, with lithium ions stabilizing the phosphonate and carboxylate anions.
Synthesis and Industrial Production
While detailed synthetic protocols remain proprietary, the compound is likely synthesized through sequential phosphorylation and lithiation steps:
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Phosphorylation: A pentanoic acid derivative undergoes phosphorylation using phosphorus oxychloride (POCl₃) or similar reagents.
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Lithiation: The phosphorylated intermediate is treated with lithium hydroxide (LiOH) to replace protons with lithium ions.
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Purification: Crystallization or chromatography isolates the final product.
Industrial-scale production would optimize these steps for yield and purity, though challenges such as controlling stereochemistry and avoiding side reactions (e.g., over-phosphorylation) persist.
Reactivity and Chemical Behavior
The compound’s reactivity is governed by its functional groups:
Oxidation and Reduction
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Oxidation: The hydroxyl group may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), altering the molecule’s electronic properties.
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Reduction: Lithium borohydride (LiBH₄) could reduce carbonyl groups, though the phosphonate moieties likely remain intact.
Substitution Reactions
Industrial and Materials Science Applications
Lithium-Ion Batteries
The compound’s lithium content and phosphonate stability make it a candidate for:
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Solid Electrolytes: Enhancing ionic conductivity in all-solid-state batteries.
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Cathode Additives: Improving cycle life by stabilizing electrode-electrolyte interfaces.
Coordination Polymers
Lithium-phosphonate coordination networks could yield porous materials for gas storage or catalysis, leveraging the phosphonate’s ability to bridge metal centers .
Comparison with Structural Analogues
| Compound | Key Differences |
|---|---|
| Tetralithium 3-hydroxy-3-methyl-5-phosphonopentanoate | Lacks the oxido-phosphoryloxy bridge |
| Trilithium variants | Reduced lithium content alters solubility and reactivity |
The oxido-phosphoryloxy bridge in this compound enhances its chelating capacity compared to simpler phosphonates.
Challenges and Future Directions
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Stereochemical Control: Ensuring consistent (3R) configuration during synthesis.
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Toxicity Profiling: Assessing long-term biological impacts, particularly lithium accumulation.
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Scalable Synthesis: Developing cost-effective routes for industrial adoption.
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